molecular formula C10H9BrClN3 B1522305 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-chloropyridine CAS No. 1150271-21-8

2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-chloropyridine

Cat. No. B1522305
M. Wt: 286.55 g/mol
InChI Key: NQBZZGUNOMEMSG-UHFFFAOYSA-N
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Description

“2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-chloropyridine” is a chemical compound. Its exact properties and applications are not available in my current knowledge base .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-chloropyridine” are not available in my current knowledge base .

Scientific Research Applications

Proton Transfer and Luminescence

  • Research on derivatives of pyrazolylpyridines, including similar compounds to "2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-chloropyridine", has revealed their ability to exhibit various photoreactions such as excited-state intramolecular and intermolecular proton transfer, and solvent-assisted double-proton transfer. These processes are significant for developing photoresponsive materials and understanding molecular luminescence mechanisms (Vetokhina et al., 2012).

Catalysis and Ethylene Oligomerization

  • Nickel(II) complexes involving pyrazolylpyridines, a category that the subject compound falls within, have been synthesized and applied in ethylene oligomerization reactions, demonstrating their potential as catalysts in producing valuable chemical products (Nyamato et al., 2016).

Biological Activities

  • Studies have also explored the synthesis and structure of compounds related to "2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-chloropyridine", highlighting their potential in exhibiting fungicidal and antiviral activities. This suggests possible applications in developing new antimicrobial agents (Li et al., 2015).

Material Science and Spin Transitions

  • The investigation into iron(II) complexes with halopyrazolylpyridines has provided insights into thermal and light-induced spin transitions. These findings are pertinent to designing materials with switchable magnetic properties, which could have applications in data storage and sensors (Pritchard et al., 2009).

Transfer Hydrogenation Reactions

  • Research on (pyrazolyl)ethyl)pyridine metal complexes has indicated their utility in catalyzing transfer hydrogenation reactions. These reactions are crucial in the synthesis of various organic compounds, indicating the broad applicability of such complexes in synthetic chemistry (Magubane et al., 2017).

Safety And Hazards

The safety and hazards associated with “2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-chloropyridine” are not available in my current knowledge base .

Future Directions

The future directions for research on “2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-chloropyridine” are not available in my current knowledge base .

properties

IUPAC Name

2-(4-bromo-3,5-dimethylpyrazol-1-yl)-3-chloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrClN3/c1-6-9(11)7(2)15(14-6)10-8(12)4-3-5-13-10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQBZZGUNOMEMSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=C(C=CC=N2)Cl)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675051
Record name 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-chloropyridine

CAS RN

1150271-21-8
Record name Pyridine, 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150271-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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